![molecular formula C13H16N2O2S B1417790 5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105194-41-9](/img/structure/B1417790.png)
5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine, also known as MTBM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTBM is a benzothiazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Antimicrobial Resistance (AMR) Research
This compound has been studied for its potential role in combating antimicrobial resistance. It’s particularly relevant in the design and synthesis of novel molecules that can act as inhibitors against resistant strains of bacteria like Pseudomonas aeruginosa. The compound’s structure allows it to interfere with the Pseudomonas quinolone system (PQS), which is a key player in bacterial communication and biofilm formation .
Biofilm Disruption
Biofilms are protective layers that bacteria form to shield themselves from antibiotics. The compound has shown promise in disrupting the morphology of bacterial biofilms, leading to a reduction in bacterial aggregation and population density . This application is crucial in the development of anti-virulence therapeutics.
Quorum Sensing Inhibition
Quorum sensing is a process by which bacteria communicate and coordinate their behavior. By inhibiting this process, the compound can prevent bacteria from expressing virulence factors and forming biofilms . This is a significant step towards controlling bacterial infections without promoting resistance.
Virulence Factor Regulation
The compound has been researched for its ability to regulate virulence factors in bacteria. It affects the transcription regulator PqsR (MvfR), which controls several activities in bacteria, including the upregulation of PQS biosynthesis . This regulation is essential for managing bacterial pathogenicity.
properties
IUPAC Name |
5-methoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-16-9-4-5-12-11(7-9)15-13(18-12)14-8-10-3-2-6-17-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSHZSHSKRWVKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NCC3CCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176784 | |
Record name | 5-Methoxy-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901176784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine | |
CAS RN |
1105194-41-9 | |
Record name | 5-Methoxy-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901176784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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